molecular formula C8H12N2O2S B12090264 4-((Methylamino)methyl)benzenesulfonamide

4-((Methylamino)methyl)benzenesulfonamide

Cat. No.: B12090264
M. Wt: 200.26 g/mol
InChI Key: UXHRYVCTAYQFCU-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+CH3NH2C6H4SO2NHCH3+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{SO}_2\text{NHCH}_3 + \text{HCl} C6​H5​SO2​Cl+CH3​NH2​→C6​H4​SO2​NHCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition disrupts the enzyme’s function, leading to various physiological effects . The compound’s ability to interact with other enzymes and proteins is also being explored for potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methylamino)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(methylaminomethyl)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10-6-7-2-4-8(5-3-7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)

InChI Key

UXHRYVCTAYQFCU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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